molecular formula C14H19NO5 B1272381 Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid CAS No. 500788-89-6

Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid

Cat. No. B1272381
CAS RN: 500788-89-6
M. Wt: 281.3 g/mol
InChI Key: KLIMLFKCLBBZKH-LLVKDONJSA-N
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Description

Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid, also known as Boc-R-AAPP, is an important organic compound used in a variety of scientific applications. It is a chiral amino acid, meaning it has two different chemical forms that can be distinguished by their different properties, such as their ability to interact with light. It is widely used in chemical synthesis, biochemistry, and pharmacology, among other fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of β, γ-Diamino Acids

    Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid derivatives were used in the diastereoselective synthesis of β, γ-diamino acids, showing potential in peptide synthesis (Kano et al., 1988).

  • Neuroexcitant Analog Synthesis

    Isoxazole amino acids, important neuroexcitants, have been synthesized from similar compounds, indicating a role in neuropharmacology research (Pajouhesh & Curry, 1998).

  • Preparation of Fluoroprolines

    N-Boc-protected derivatives were synthesized for studying peptide bond isomerization, highlighting their utility in protein structure studies (Demange et al., 2001).

Biomedical Applications

  • Cholecystokinin Analogs Synthesis

    Boc-protected amino acids, like this compound, are used in synthesizing cholecystokinin analogs, which are significant in gastroenterological studies (Amblard et al., 1993).

  • Synthesis of Membrane Proteins

    Such compounds are utilized in synthesizing complex membrane proteins, aiding in understanding cellular mechanisms (Sato et al., 2002).

  • Pharmacological Evaluation

    In medicinal chemistry, they are used for synthesizing and evaluating biologically active compounds like oxindoles, which have therapeutic potential (Marques & Burke, 2016).

Material Science and Engineering

  • Superabsorbent Polymer Development: They are used in creating amino acid-based superabsorbent polymers, showcasing applications in material science and engineering (Roy & De, 2014).

Catalysis and Chemical Reactions

  • Catalytic Properties in Organic Synthesis

    These compounds exhibit catalytic properties in organic synthesis, such as in aldol addition reactions (Al-Momani & Lataifeh, 2013).

  • Efficient N-tert-Butoxycarbonylation

    They play a role in the N-tert-butoxycarbonylation of amines, a crucial process in organic chemistry (Heydari et al., 2007).

Solubility and Thermodynamics

  • Solubility Studies: Its solubility in different solvents has been studied, contributing to our understanding of its physical properties and applications in solubility thermodynamics (Fan et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, Phenylboronic acid, indicates that it is harmful if swallowed and recommends washing skin thoroughly after handling . It is advised not to eat, drink or smoke when using this product .

properties

IUPAC Name

(3R)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIMLFKCLBBZKH-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375902
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

500788-89-6
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500788-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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